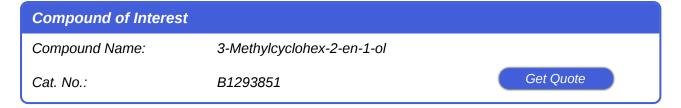


# 3-Methylcyclohex-2-en-1-ol CAS number and IUPAC name

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An In-depth Technical Guide to 3-Methylcyclohex-2-en-1-ol

### Core Identification: IUPAC Name and CAS Number

**3-Methylcyclohex-2-en-1-ol** is a cyclic organic compound with a methyl group and a hydroxyl group on a cyclohexene ring. Due to the presence of a stereocenter at the carbon bearing the hydroxyl group, it can exist as different stereoisomers.

The general IUPAC name for this compound is **3-Methylcyclohex-2-en-1-ol**. A specific enantiomer is named (1S)-**3-methylcyclohex-2-en-1-ol**[1]. The compound is also known by other names such as seudenol[2].

Several CAS numbers are associated with this compound, often referring to different isomers or non-specified stereochemistry:

- 21378-21-2: This CAS number is commonly used for 3-Methyl-2-cyclohexen-1-ol, often referring to the racemic mixture[3][4][5][6].
- 54423-21-1: Another CAS number associated with this chemical name[7][8].

### **Physicochemical and Spectroscopic Data**

The following tables summarize key quantitative data for **3-Methylcyclohex-2-en-1-ol**.

## **Table 1: Physicochemical Properties**



Property	Value	Source
Molecular Formula	C7H12O	[3][6]
Molecular Weight	112.17 g/mol	[3]
Density	0.946 g/mL at 25 °C	[3]
Boiling Point	56 °C at 1 mmHg	[3]
Refractive Index	n20/D 1.484	[3]
Flash Point	161 °F	[3]
Vapor Pressure	0.0876 mmHg at 25°C	[3]

Table 2: Spectroscopic Data (1H NMR)

Assignment	Chemical Shift (ppm)	Multiplicity	Solvent
А	5.485	S	CDCl <sub>3</sub>
В	4.161	CDCl₃	
С	2.49	CDCl₃	_
D	1.90	CDCl₃	
E	1.80 to 1.710	m	CDCl <sub>3</sub>
F	1.678	CDCl₃	
G	1.63 to 1.500	m	CDCl₃

Data sourced from

ChemicalBook for 3-

METHYL-2-

CYCLOHEXEN-1-OL

(21378-21-2) at

399.65 MHz[5].



# Biological Significance: An Anti-Aggregation Pheromone

**3-Methylcyclohex-2-en-1-ol** is a significant semiochemical in the chemical ecology of several bark beetle species. It functions as an anti-aggregation pheromone for the Douglas-fir beetle (Dendroctonus pseudotsugae) and the spruce beetle (Dendroctonus rufipennis)[2][6][7][9]. Anti-aggregation pheromones are crucial for preventing overpopulation of a host tree, which could lead to excessive competition and resource depletion, ultimately being detrimental to the beetle population. The release of this pheromone signals to incoming beetles that a particular host is already heavily colonized, thus diverting them to other available resources. This property has been explored for the development of pest management strategies to protect forests from beetle infestations[9][10][11].

While its role as a pheromone is well-established, detailed intracellular signaling pathways in the beetle's sensory neurons upon detection of this molecule are a subject of ongoing research and not fully elucidated in publicly available literature.

# Experimental Protocol: Synthesis of 3-Methyl-2-cyclohexen-1-ol

The following is a detailed experimental protocol for the synthesis of 3-Methyl-2-cyclohexen-1-ol, adapted from a procedure published in Organic Syntheses[12]. This method involves the reduction of 3-methyl-2-cyclohexen-1-one.

Reaction: 3-methyl-2-cyclohexen-1-one → 3-methyl-2-cyclohexen-1-ol

Reagents and Equipment:

- 3-methyl-2-cyclohexen-1-one (33.6 g, 0.305 mole)
- Anhydrous diethyl ether (600 ml)
- 0.175 M solution of lithium aluminum hydride (LiAlH<sub>4</sub>) in ether (471 ml, 0.0825 mole)
- 2-liter, three-necked, round-bottomed flask



- Mechanical stirrer
- Reflux condenser with a dry nitrogen source
- Pressure-equalizing dropping funnel
- Ice bath
- Moist ether
- Saturated agueous sodium chloride solution
- Magnesium sulfate
- Apparatus for distillation under reduced pressure

#### Procedure:

- A solution of 33.6 g (0.305 mole) of 3-methyl-2-cyclohexen-1-one in 600 ml of anhydrous diethyl ether is placed in a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser connected to a source of dry nitrogen, and a pressureequalizing dropping funnel.
- The solution is stirred and cooled in an ice bath.
- 471 ml (0.0825 mole) of a 0.175 M solution of lithium aluminum hydride in ether is added dropwise through the dropping funnel.
- After the addition is complete, the reaction mixture is stirred at 0°C for an additional 15 minutes.
- While maintaining cooling and gentle stirring, moist ether is added through the dropping funnel until gas evolution ceases.
- The resulting slurry is filtered.
- The filtrate is washed with saturated aqueous sodium chloride and dried over magnesium sulfate.

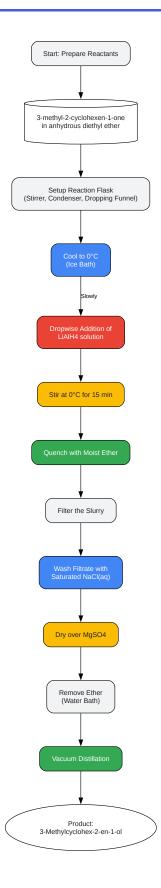


• The ether is removed on a water bath, and the residue is distilled under reduced pressure to yield 33.7 g (98%) of 3-methyl-2-cyclohexen-1-ol. The boiling point is reported as 94–95°C at 31 mm Hg.

## **Visualized Experimental Workflow**

The following diagram illustrates the key steps in the synthesis of **3-Methylcyclohex-2-en-1-ol**.





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Caption: Workflow for the synthesis of 3-Methylcyclohex-2-en-1-ol.



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